
N-CarbamoYl-Maleamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoyl-Maleamic Acid, also known as maleuric acid, is an organic compound with the molecular formula C5H6N2O4. It is a derivative of maleic acid and contains both carbamoyl and maleamic acid functional groups. This compound is used primarily as a pharmaceutical intermediate and has various applications in scientific research and industry .
Vorbereitungsmethoden
N-Carbamoyl-Maleamic Acid can be synthesized through the reaction of maleic anhydride with urea in the presence of acetic acid. The reaction mixture is heated to 50°C for 12 hours, resulting in the formation of this compound . This method is efficient and yields a high-purity product.
Analyse Chemischer Reaktionen
N-Carbamoyl-Maleamic Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include acetic acid, ethanol, acetone, benzene, and chloroform. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Carbamoyl-Maleamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical drugs.
Industry: It is employed in the production of rubber compositions to improve their properties
Wirkmechanismus
The mechanism of action of N-Carbamoyl-Maleamic Acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-Carbamoyl-Maleamic Acid can be compared with other similar compounds such as maleamic acid and maleic acid. While all these compounds share a similar backbone, this compound is unique due to the presence of the carbamoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where other similar compounds may not be as effective .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure and properties make it an important intermediate in the synthesis of complex molecules and the development of new materials.
Eigenschaften
CAS-Nummer |
15059-25-3 |
|---|---|
Molekularformel |
C5H6N2O4 |
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
(E)-4-(carbamoylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1+ |
InChI-Schlüssel |
GWGLGTKSTGSWGQ-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C(=O)NC(=O)N |
Kanonische SMILES |
C(=CC(=O)O)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
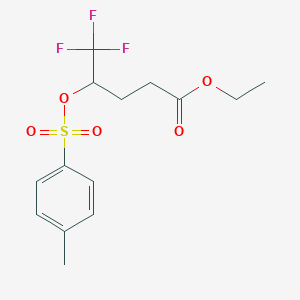
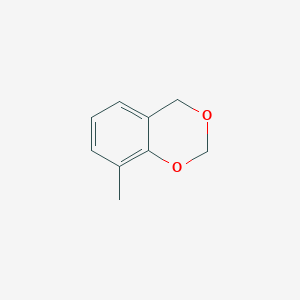
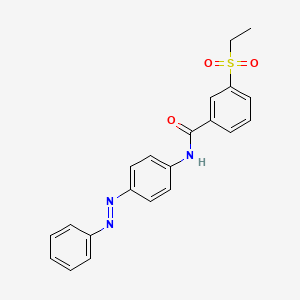


![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
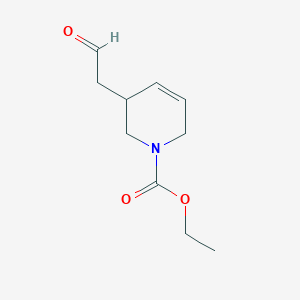
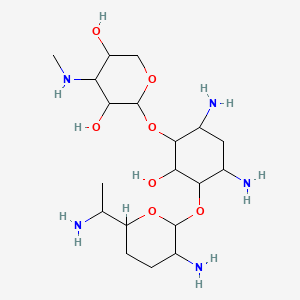
![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

